3-Ethyl-1-pentyn-3-ol

Description

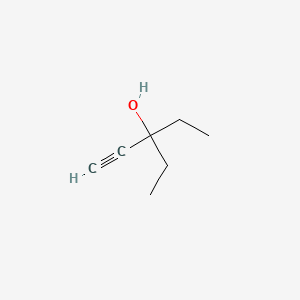

Structure

3D Structure

Properties

IUPAC Name |

3-ethylpent-1-yn-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O/c1-4-7(8,5-2)6-3/h1,8H,5-6H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUNRPAWKFTXZIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)(C#C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30212018 | |

| Record name | 1-Pentyn-3-ol, 3-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30212018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6285-06-9 | |

| Record name | 3-Ethyl-1-pentyn-3-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6285-06-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Pentyn-3-ol, 3-ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006285069 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Ethyl-1-pentyn-3-ol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5588 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Pentyn-3-ol, 3-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30212018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ethylpent-1-yn-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.921 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Ethyl-1-pentyn-3-ol: Properties, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, a detailed experimental protocol for its synthesis and purification, and key analytical data for 3-Ethyl-1-pentyn-3-ol (CAS No: 6285-06-9). This tertiary alkynyl alcohol is a valuable building block in organic synthesis, with applications in the agrochemical, pharmaceutical, and dyestuff fields.[1][2] This document aims to serve as a critical resource for professionals engaged in research and development requiring this versatile chemical intermediate.

Chemical Identity and Physical Properties

This compound is a clear, colorless to pale yellow liquid at room temperature.[1] It is characterized by the presence of a terminal alkyne and a tertiary alcohol functional group, which dictates its reactivity and physical characteristics.

Table 1: Chemical Identifiers and General Properties

| Identifier | Value | Reference |

| IUPAC Name | 3-ethylpent-1-yn-3-ol | [3] |

| CAS Number | 6285-06-9 | [1] |

| Molecular Formula | C₇H₁₂O | [1][3] |

| Molecular Weight | 112.17 g/mol | [1][3] |

| Canonical SMILES | CCC(CC)(C#C)O | [3] |

| InChI Key | PUNRPAWKFTXZIW-UHFFFAOYSA-N | [3] |

| Appearance | Clear colorless to pale yellow liquid | [1] |

Table 2: Physical and Chemical Properties

| Property | Value | Reference |

| Boiling Point | 138-140 °C (lit.) | [1] |

| Density | 0.872 g/mL at 20 °C (lit.) | [1] |

| Refractive Index (n²⁰/D) | 1.439 (lit.) | [1] |

| Solubility | Not miscible in water | [1] |

| pKa | 13.34 ± 0.29 (Predicted) | [1] |

Synthesis and Purification: Experimental Protocol

The most common and efficient method for the synthesis of this compound is the Grignard reaction. This involves the nucleophilic addition of an ethynyl Grignard reagent to 3-pentanone. The following protocol is a representative procedure based on established methods for analogous tertiary alcohol synthesis.

Synthesis via Grignard Reaction

Reaction Scheme: CH₃CH₂MgBr + HC≡CH → HC≡CMgBr + CH₃CH₃ HC≡CMgBr + (CH₃CH₂)₂CO → (CH₃CH₂)₂C(OMgBr)C≡CH (CH₃CH₂)₂C(OMgBr)C≡CH + H₃O⁺ → (CH₃CH₂)₂C(OH)C≡CH + Mg²⁺ + Br⁻ + H₂O

Materials:

-

Magnesium turnings

-

Ethyl bromide

-

Anhydrous tetrahydrofuran (THF)

-

Dry acetylene gas

-

3-Pentanone

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Diethyl ether

Procedure:

-

Preparation of Ethynylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a mechanical stirrer, dropping funnel, and a condenser under an inert atmosphere (Nitrogen or Argon), prepare ethylmagnesium bromide by slowly adding a solution of ethyl bromide in anhydrous THF to magnesium turnings. Once the Grignard reagent formation is complete, bubble dry acetylene gas through the solution at 0-10 °C to form a suspension of ethynylmagnesium bromide.

-

Reaction with 3-Pentanone: Cool the ethynylmagnesium bromide suspension to 0 °C in an ice bath. Slowly add a solution of 3-pentanone in anhydrous THF to the Grignard reagent dropwise, maintaining the temperature below 10 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Work-up: Cool the reaction mixture again to 0 °C and slowly quench the reaction by adding saturated aqueous ammonium chloride solution. This will protonate the alkoxide and dissolve the magnesium salts.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether. Combine the organic layers.

-

Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

Purification

The crude this compound is typically purified by vacuum distillation .

-

Set up a fractional distillation apparatus suitable for reduced pressure.

-

Heat the crude oil under vacuum.

-

Collect the fraction boiling at the appropriate temperature range for the applied pressure. The literature boiling point is 138-140 °C at atmospheric pressure, which will be significantly lower under vacuum.

Logical Workflow Diagram

The following diagram illustrates the key stages of the synthesis and purification process.

Caption: Workflow for the synthesis and purification of this compound.

Spectroscopic Data

Spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound.

Table 3: Key Spectroscopic Data

| Technique | Key Features | Reference |

| ¹H NMR | Data available on SpectraBase. Typical signals would include triplets and quartets for the ethyl groups, a singlet for the hydroxyl proton, and a singlet for the acetylenic proton. | [3] |

| ¹³C NMR | Data available on SpectraBase. Characteristic peaks include those for the sp-hybridized carbons of the alkyne, the quaternary carbinol carbon, and the carbons of the ethyl groups. | [3][4] |

| IR Spectroscopy | Expected absorptions include a strong, broad band around 3300-3400 cm⁻¹ (O-H stretch), a sharp band around 3300 cm⁻¹ (≡C-H stretch), and a weak band around 2100 cm⁻¹ (C≡C stretch). | [3] |

| Mass Spectrometry | The NIST Mass Spectrometry Data Center reports a top peak (m/z) at 83. | [3] |

Safety and Handling

This compound is a flammable liquid and vapor.[3] Appropriate safety precautions must be taken during its handling and storage.

Table 4: Hazard Information

| Hazard | GHS Classification | Precautionary Statements | Reference |

| Flammability | Flammable Liquid, Category 3 | H226: Flammable liquid and vapor | [3] |

| GHS Pictogram | GHS02 (Flame) | ||

| Signal Word | Warning | ||

| Flash Point | 37 °C (98.6 °F) - closed cup | ||

| Storage | Store in a cool, dry, well-ventilated place. Keep container tightly closed. Incompatible with strong oxidizing agents. | P210, P233, P403+P235 | [2][3] |

Users should consult the full Safety Data Sheet (SDS) before use and handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

References

3-Ethyl-1-pentyn-3-ol IUPAC name and synonyms

An In-depth Technical Guide to 3-Ethyl-1-pentyn-3-ol

Introduction

This compound is a tertiary acetylenic alcohol used as an intermediate in the agrochemical, pharmaceutical, and dyestuff fields.[1][2][3] This technical guide provides a comprehensive overview of its chemical identity, properties, and a representative synthetic protocol.

IUPAC Name and Synonyms

The systematic IUPAC name for this compound is 3-ethylpent-1-yn-3-ol .[3][4] It is also known by several synonyms, which are listed below:

Chemical Structure and Properties

A logical relationship diagram illustrating the connection between the various names and the chemical structure is provided below.

Caption: Relationship between IUPAC name, synonyms, and chemical structure.

Quantitative Data

The physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C7H12O | [1][3][4] |

| Molecular Weight | 112.17 g/mol | [1][4] |

| CAS Number | 6285-06-9 | [1][4] |

| EC Number | 228-512-1 | [1] |

| Appearance | Liquid | [3] |

| Boiling Point | 138-140 °C | [1] |

| Density | 0.872 g/mL at 20 °C | [1] |

| Flash Point | 37 °C (98.6 °F) - closed cup | |

| Solubility in Water | Not miscible | [1][2] |

| InChI Key | PUNRPAWKFTXZIW-UHFFFAOYSA-N | [3][4] |

| SMILES | CCC(O)(CC)C#C | [3] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved via the nucleophilic addition of an ethynyl group to a ketone. A common method involves the reaction of an acetylide, formed from acetylene, with 3-pentanone. The following is a representative experimental protocol.

Reaction:

Ethynylmagnesium bromide + 3-Pentanone → this compound

Materials:

-

Magnesium turnings

-

Ethyl bromide

-

Anhydrous tetrahydrofuran (THF)

-

Acetylene gas

-

3-Pentanone (diethyl ketone)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Diethyl ether

Procedure:

-

Preparation of Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a gas inlet tube under an inert atmosphere (e.g., argon or nitrogen), place magnesium turnings. Add a solution of ethyl bromide in anhydrous THF dropwise to initiate the formation of ethylmagnesium bromide.

-

Formation of Acetylide: Once the Grignard reagent is formed, bubble dry acetylene gas through the solution. The acetylene will react with the ethylmagnesium bromide to form ethynylmagnesium bromide (a bromo-magnesium acetylide) and ethane gas.

-

Reaction with Ketone: Cool the solution of ethynylmagnesium bromide in an ice bath. Add a solution of 3-pentanone in anhydrous THF dropwise from the dropping funnel. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Quenching and Workup: Cool the reaction mixture again in an ice bath and slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

-

Drying and Purification: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can then be purified by distillation under reduced pressure.

The following diagram illustrates the general workflow for this synthesis.

Caption: General workflow for the synthesis of this compound.

Safety and Handling

This compound is a flammable liquid and vapor.[2][4] It should be stored in a cool, dry, and well-ventilated place in a tightly closed container.[2] Incompatible materials include strong oxidizing agents.[2] Standard laboratory safety precautions, including the use of personal protective equipment, should be followed when handling this chemical.

References

- 1. This compound | 6285-06-9 [m.chemicalbook.com]

- 2. This compound, 98% | Fisher Scientific [fishersci.ca]

- 3. L06335.14 [thermofisher.com]

- 4. This compound | C7H12O | CID 22698 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound 98.0 6285-06-9 [sigmaaldrich.com]

- 6. 3-乙基-1-戊炔-3-醇 98.0% | Sigma-Aldrich [sigmaaldrich.com]

In-Depth Technical Guide: 3-Ethyl-1-pentyn-3-ol (CAS 6285-06-9)

For Researchers, Scientists, and Drug Development Professionals

Chemical Identity and Synonyms

The compound with CAS number 6285-06-9 is chemically identified as 3-Ethyl-1-pentyn-3-ol.[1][2] It is a tertiary acetylenic alcohol.

This compound is also known by several synonyms, including:

-

1-Pentyn-3-ol, 3-ethyl-[1]

-

3-Ethylpent-1-yn-3-ol[2]

-

Diethylethynylcarbinol[2]

-

(1-Ethyl-1-hydroxypropyl)acetylene

-

3-Aethyl-pentin-(1)-ol-(3)[1]

-

Diaethyl-aethenyl-carbinol[1]

Structural and Physicochemical Properties

Molecular Formula: C₇H₁₂O[1][2]

Molecular Weight: 112.17 g/mol [1][2]

Chemical Structure:

Caption: 2D structure of this compound.

A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference |

| Physical Form | Clear, colorless to pale yellow liquid | [3] |

| Melting Point | -32.2 °C | [3] |

| Boiling Point | 138-140 °C (lit.) | [3] |

| Density | 0.872 g/mL at 20 °C (lit.) | [3] |

| Refractive Index | 1.439 (n20/D) | [3] |

| Solubility | Not miscible in water | [3] |

| Flash Point | 38 °C | [3] |

| pKa | 13.34 ± 0.29 (Predicted) | [3] |

Spectroscopic Data

Detailed spectroscopic data is essential for the unequivocal identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹³C NMR Chemical Shifts (based on general principles):

-

Quaternary carbinol carbon (C-OH): ~65-85 ppm

-

Alkynyl carbons (-C≡CH): ~65-90 ppm

-

Methylene carbons (-CH₂-): ~30-40 ppm

-

Methyl carbons (-CH₃): ~5-15 ppm

Expected ¹H NMR Spectral Features:

-

Hydroxyl proton (-OH): A broad singlet, chemical shift is concentration and solvent dependent.

-

Alkynyl proton (≡C-H): A singlet around 2-3 ppm.

-

Methylene protons (-CH₂-): A quartet due to coupling with the adjacent methyl protons.

-

Methyl protons (-CH₃): A triplet due to coupling with the adjacent methylene protons.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Functional Group | Type of Vibration |

| ~3300 (strong, sharp) | ≡C-H | Stretch |

| ~3600-3200 (strong, broad) | O-H | Stretch (H-bonded) |

| ~2970-2850 | C-H (alkyl) | Stretch |

| ~2120 (weak) | -C≡C- | Stretch |

| ~1100 | C-O | Stretch |

Mass Spectrometry (MS)

Mass spectrometry data for this compound is available through the NIST WebBook, which indicates an electron ionization (EI) mass spectrum has been recorded.[4] The fragmentation pattern would be expected to show a prominent peak for the loss of an ethyl group (M-29) and a peak for the propargyl cation.

Synthesis Protocol

A common and effective method for the synthesis of tertiary acetylenic alcohols such as this compound is the nucleophilic addition of an ethynyl Grignard reagent to a ketone.

Reaction Principle

The synthesis involves the reaction of diethyl ketone with ethynylmagnesium bromide. The ethynyl Grignard reagent acts as a strong nucleophile, attacking the electrophilic carbonyl carbon of the diethyl ketone. A subsequent acidic workup protonates the resulting alkoxide to yield the final product.

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol

Materials:

-

Magnesium turnings

-

Ethyl bromide

-

Anhydrous tetrahydrofuran (THF)

-

Acetylene gas (purified)

-

Diethyl ketone

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

-

Standard glassware for Grignard reaction under inert atmosphere (e.g., three-necked flask, dropping funnel, reflux condenser, gas inlet tube)

Procedure:

-

Preparation of Ethynylmagnesium Bromide:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), prepare ethylmagnesium bromide by reacting magnesium turnings with ethyl bromide in anhydrous THF.

-

Once the Grignard reagent is formed, cool the solution in an ice bath.

-

Bubble purified acetylene gas through the stirred solution. The formation of a precipitate indicates the formation of ethynylmagnesium bromide.

-

-

Reaction with Diethyl Ketone:

-

While maintaining the inert atmosphere and cooling, add a solution of diethyl ketone in anhydrous THF dropwise to the stirred suspension of ethynylmagnesium bromide.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to ensure complete reaction.

-

-

Work-up and Purification:

-

Cool the reaction mixture in an ice bath and slowly quench by adding saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure.

-

The crude product can be purified by vacuum distillation.

-

Biological Activity and Applications

Currently, there is no specific information available in the public domain regarding the biological activity, mechanism of action, or any associated signaling pathways for this compound. This compound is primarily utilized in the fields of agrochemicals, pharmaceuticals, and dyestuffs as a chemical intermediate or building block.[3] Its bifunctional nature, containing both a hydroxyl group and a terminal alkyne, makes it a versatile precursor for the synthesis of more complex molecules.

Safety Information

This compound is a flammable liquid and vapor. Standard safety precautions for handling flammable organic compounds should be followed, including working in a well-ventilated area and avoiding ignition sources. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

References

Spectroscopic and Synthetic Profile of 3-Ethylpent-1-yn-3-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and a detailed synthetic protocol for 3-ethylpent-1-yn-3-ol (CAS No: 6285-06-9), a valuable building block in organic synthesis. The information is curated for professionals in research and development, particularly in the pharmaceutical and agrochemical industries where novel molecular scaffolds are of high interest.

Spectroscopic Data

The following tables summarize the key spectroscopic data for 3-ethylpent-1-yn-3-ol, facilitating its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.4 | s | 1H | ≡C-H |

| ~1.9 | s | 1H | O-H |

| ~1.6 | q | 4H | -CH₂- |

| ~1.0 | t | 6H | -CH₃ |

¹³C NMR

| Chemical Shift (δ) ppm | Assignment |

| ~87 | -C≡ |

| ~73 | ≡C-H |

| ~72 | C-OH |

| ~35 | -CH₂- |

| ~8 | -CH₃ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| ~3300 | O-H stretch (alcohol) |

| ~3300 | ≡C-H stretch (alkyne) |

| ~2970 | C-H stretch (aliphatic) |

| ~2100 | C≡C stretch (alkyne) |

| ~1150 | C-O stretch (tertiary alcohol) |

Mass Spectrometry (MS)

| m/z | Interpretation |

| 112 | [M]⁺ (Molecular Ion) |

| 97 | [M - CH₃]⁺ |

| 83 | [M - C₂H₅]⁺ |

| 55 | [C₄H₇]⁺ |

Experimental Protocols

Synthesis of 3-Ethylpent-1-yn-3-ol via Grignard Reaction

This protocol describes a general method for the synthesis of 3-ethylpent-1-yn-3-ol using an ethynyl Grignard reagent and diethyl ketone.

Materials:

-

Magnesium turnings

-

Ethyl bromide

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Acetylene gas (or ethynylmagnesium bromide solution)

-

Diethyl ketone (3-pentanone)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

Preparation of Ethylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of ethyl bromide in anhydrous diethyl ether to the magnesium turnings. The reaction is initiated by gentle warming and then maintained at a gentle reflux by the rate of addition. After the addition is complete, continue to stir the mixture for 30 minutes.

-

Formation of the Ethynyl Grignard Reagent: Bubble dry acetylene gas through the freshly prepared ethylmagnesium bromide solution at 0 °C. The completion of the reaction can be monitored by the cessation of ethane evolution. Alternatively, a commercially available solution of ethynylmagnesium bromide can be used.

-

Reaction with Diethyl Ketone: Cool the ethynylmagnesium bromide solution to 0 °C in an ice bath. Slowly add a solution of diethyl ketone in anhydrous diethyl ether from the dropping funnel. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Work-up: Pour the reaction mixture slowly into a stirred solution of saturated aqueous ammonium chloride to quench the reaction. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic extracts and wash with brine.

-

Purification: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield 3-ethylpent-1-yn-3-ol as a colorless to pale yellow liquid.[1]

Spectroscopic Analysis

NMR Spectroscopy:

-

Sample Preparation: Prepare a ~5% (w/v) solution of 3-ethylpent-1-yn-3-ol in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

¹H NMR: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

-

¹³C NMR: Acquire the proton-decoupled ¹³C NMR spectrum on the same instrument.

IR Spectroscopy:

-

Acquire the spectrum of a thin film of the neat liquid sample between two sodium chloride or potassium bromide plates using an FTIR spectrometer.

Mass Spectrometry:

-

Obtain the mass spectrum using a gas chromatograph-mass spectrometer (GC-MS) with electron ionization (EI).

Visualizations

The following diagram illustrates the synthetic pathway for 3-ethylpent-1-yn-3-ol.

Caption: Synthesis of 3-ethylpent-1-yn-3-ol via Grignard reaction.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3-Ethyl-1-pentyn-3-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectra of 3-ethyl-1-pentyn-3-ol. This document presents predicted spectral data, outlines comprehensive experimental protocols for acquiring such spectra, and includes visualizations to aid in understanding the molecular structure and experimental workflow.

Introduction to this compound and its Spectroscopic Analysis

This compound is a tertiary alcohol containing both a terminal alkyne and two ethyl groups attached to the carbinol carbon. Its molecular structure presents a unique set of proton and carbon environments, making NMR spectroscopy an ideal tool for its characterization. This guide serves as a reference for the interpretation of its NMR spectra, which is crucial for identity confirmation, purity assessment, and structural elucidation in research and development settings.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on established chemical shift theory and spectral databases. The spectra are referenced to a standard solvent, Chloroform-d (CDCl₃).

Predicted ¹H NMR Data

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| -OH | ~2.5 | Singlet (broad) | - | 1H |

| ≡C-H | 2.45 | Singlet | - | 1H |

| -CH₂- | 1.65 | Quartet | 7.5 | 4H |

| -CH₃ | 1.05 | Triplet | 7.5 | 6H |

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C≡C-H | 88.0 |

| C ≡C-H | 72.0 |

| C -OH | 73.0 |

| -C H₂- | 35.0 |

| -C H₃ | 8.5 |

Experimental Protocols for NMR Spectroscopy

The acquisition of high-quality ¹H and ¹³C NMR spectra requires careful sample preparation and instrument setup. The following is a detailed methodology for these experiments.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR, and 50-100 mg for ¹³C NMR, into a clean, dry vial.

-

Solvent Addition: Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Dissolution: Gently agitate the vial to ensure the sample is fully dissolved. If necessary, use a vortex mixer or brief sonication.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. The final solution height should be approximately 4-5 cm.

-

Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.

NMR Data Acquisition

-

Instrument Setup: The NMR spectra should be acquired on a spectrometer with a proton frequency of at least 300 MHz.

-

Sample Insertion: Insert the NMR tube into the spinner turbine and place it in the magnet.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the CDCl₃. Perform automated or manual shimming to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse sequence.

-

Spectral Width: Approximately 15 ppm.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16 scans.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled single-pulse sequence.

-

Spectral Width: Approximately 220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 512-2048 scans, depending on the sample concentration and desired signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Perform baseline correction.

-

Integrate the signals in the ¹H NMR spectrum.

-

Reference the spectra to the TMS signal at 0.00 ppm.

-

Visualizations

The following diagrams illustrate the molecular structure of this compound and a typical workflow for NMR analysis.

Caption: Molecular structure of this compound.

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 3-Ethyl-1-pentyn-3-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of 3-ethyl-1-pentyn-3-ol, a tertiary alkynic alcohol. This document details the expected vibrational frequencies, a standard experimental protocol for spectral acquisition, and logical diagrams to illustrate key concepts and workflows.

Introduction to the Infrared Spectroscopy of this compound

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. By passing infrared radiation through a sample, specific frequencies are absorbed, corresponding to the vibrational energies of the chemical bonds. The resulting spectrum is a unique molecular fingerprint. For this compound, IR spectroscopy is instrumental in confirming the presence of its defining functional groups: the hydroxyl (-OH) group, the terminal alkyne (-C≡CH), and the alkyl (C-H and C-C) structures.

Predicted Infrared Absorption Data

While a publicly available, peer-reviewed high-resolution spectrum of this compound is not readily accessible, the expected absorption peaks can be accurately predicted based on the well-established characteristic frequencies of its constituent functional groups and data from analogous compounds. The following table summarizes the anticipated quantitative data from an IR analysis of this compound.

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

| ~3400 | Strong, Broad | O-H | Stretching (Hydrogen-bonded) |

| ~3300 | Strong, Sharp | ≡C-H | Stretching |

| 2970-2850 | Medium-Strong | C-H | Stretching (sp³ hybridized) |

| ~2120 | Weak-Medium | C≡C | Stretching |

| ~1460 and ~1380 | Medium | C-H | Bending (in CH₂ and CH₃) |

| ~1150 | Medium | C-O | Stretching (Tertiary Alcohol) |

Key Features of the Spectrum

The IR spectrum of this compound is distinguished by several key features:

-

Hydroxyl Group (O-H): A prominent, broad absorption band is expected in the region of 3200-3550 cm⁻¹. This broadening is a result of intermolecular hydrogen bonding between the alcohol molecules.

-

Terminal Alkyne (C≡C-H): Two characteristic peaks confirm the presence of the terminal alkyne. A strong and sharp absorption at approximately 3300 cm⁻¹ corresponds to the stretching of the sp-hybridized C-H bond. A weaker absorption, due to the stretching of the carbon-carbon triple bond, is anticipated in the 2100-2260 cm⁻¹ range.[1][2]

-

Alkyl Groups (C-H): Absorptions corresponding to the C-H stretching vibrations of the two ethyl groups will appear in the 2850-3000 cm⁻¹ region.

-

Tertiary Alcohol (C-O): The stretching vibration of the C-O bond in a tertiary alcohol typically appears as a medium intensity band around 1150 cm⁻¹.[3]

Experimental Protocol for Infrared Spectral Acquisition

The following protocol outlines a standard procedure for obtaining the Fourier-Transform Infrared (FTIR) spectrum of a liquid sample such as this compound.

Objective: To acquire a high-quality infrared spectrum of this compound for functional group analysis.

Materials:

-

This compound sample

-

FTIR Spectrometer (e.g., a Bruker IFS 85 or similar)[4] equipped with an Attenuated Total Reflectance (ATR) accessory or salt plates (e.g., NaCl or KBr)

-

Pasteur pipette or dropper

-

Solvent for cleaning (e.g., isopropanol or acetone)

-

Lens tissue or soft, lint-free wipes

Methodology using ATR-FTIR:

-

Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics. The ATR crystal surface must be clean and free of any residues from previous analyses.

-

Background Spectrum: A background spectrum of the ambient environment (air) is collected. This is crucial to correct for atmospheric water and carbon dioxide absorptions, as well as any instrumental artifacts.

-

Sample Application: Using a clean Pasteur pipette, place a small drop of this compound onto the center of the ATR crystal. Ensure the crystal is fully covered by the liquid sample.

-

Spectrum Acquisition: Lower the instrument's pressure arm to ensure good contact between the sample and the ATR crystal. Initiate the sample scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually collected over a range of 4000 to 400 cm⁻¹.

-

Data Processing: The acquired sample spectrum is automatically ratioed against the background spectrum to generate the final absorbance or transmittance spectrum.

-

Cleaning: After analysis, the ATR crystal should be thoroughly cleaned using a soft tissue dampened with an appropriate solvent, such as isopropanol, and allowed to dry completely.

Methodology using Salt Plates (Thin Film Method):

-

Plate Preparation: Ensure the salt plates (e.g., KBr) are clean and dry. Handle them only by the edges to avoid transferring moisture from your fingers.

-

Sample Application: Place one or two drops of this compound onto the surface of one salt plate.

-

Film Formation: Carefully place the second salt plate on top of the first, spreading the liquid into a thin, uniform film between the plates.

-

Spectrum Acquisition: Place the assembled salt plates into the sample holder of the FTIR spectrometer and acquire the spectrum as described in the ATR method.

-

Cleaning: After the measurement, disassemble the plates and clean them thoroughly with a suitable solvent and a soft cloth. Store the plates in a desiccator to prevent fogging from atmospheric moisture.

Visualizations

The following diagrams illustrate the relationship between the molecular structure of this compound and its IR spectrum, as well as the experimental workflow.

Caption: Correlation of functional groups in this compound with their IR absorption regions.

Caption: Step-by-step workflow for obtaining an IR spectrum using an ATR-FTIR spectrometer.

References

Mass Spectrometry Fragmentation of 3-Ethyl-1-pentyn-3-ol: A Technical Guide

This technical guide provides a detailed analysis of the expected electron ionization (EI) mass spectrometry fragmentation pattern of 3-Ethyl-1-pentyn-3-ol. The content is tailored for researchers, scientists, and professionals in drug development, offering insights into the molecule's behavior under mass spectrometric conditions.

Introduction

This compound is a tertiary acetylenic alcohol with the molecular formula C₇H₁₂O and a molecular weight of 112.17 g/mol .[1] Understanding its fragmentation pattern is crucial for its identification and structural elucidation in complex matrices. Under electron ionization, the molecule is expected to undergo several characteristic fragmentation pathways, primarily driven by the presence of the hydroxyl group and the tertiary carbon center.

Predicted Fragmentation Pathways

Upon electron ionization, this compound will form a molecular ion (M⁺•). However, for tertiary alcohols, the molecular ion peak is often weak or entirely absent in the mass spectrum due to its instability.[2][3] The fragmentation is predicted to be dominated by α-cleavage and dehydration reactions.[4][5][6]

Alpha-Cleavage

Alpha-cleavage involves the breaking of a carbon-carbon bond adjacent to the carbon atom bearing the hydroxyl group. This is a common and energetically favorable fragmentation pathway for alcohols as it leads to the formation of a stable oxonium ion.[6] For this compound, two primary α-cleavage pathways are anticipated:

-

Loss of an Ethyl Radical (•C₂H₅): Cleavage of the C-C bond between the tertiary carbon and one of the ethyl groups results in the loss of an ethyl radical (mass = 29 u). This pathway is expected to be highly favorable due to the formation of a stable, resonance-stabilized oxonium ion at m/z 83.

-

Loss of an Ethynyl Radical (•C₂H): Cleavage of the C-C bond between the tertiary carbon and the ethynyl group leads to the loss of an ethynyl radical (mass = 25 u). This would result in the formation of an ion at m/z 87.

Dehydration

The elimination of a neutral water molecule (H₂O, mass = 18 u) is another characteristic fragmentation pathway for alcohols.[3][6] This process, known as dehydration, would lead to the formation of a radical cation at m/z 94. This ion, an enyne, may undergo further fragmentation.

Secondary Fragmentation

The primary fragment ions can undergo subsequent fragmentation, leading to a more complex mass spectrum. For instance, the ion at m/z 83, formed by the loss of an ethyl radical, could potentially lose a molecule of carbon monoxide (CO, mass = 28 u) or an ethylene molecule (C₂H₄, mass = 28 u) through rearrangement, although these are generally less common pathways for this type of ion. The ion at m/z 94 from dehydration could lose a methyl radical (•CH₃, mass = 15 u) to form an ion at m/z 79.

Data Presentation: Predicted Mass Spectrum

The following table summarizes the predicted major fragment ions for this compound under electron ionization. The relative abundance is a qualitative prediction based on the expected stability of the fragment ions.

| m/z | Proposed Fragment | Formula | Proposed Structure | Fragmentation Pathway | Predicted Relative Abundance |

| 112 | Molecular Ion | [C₇H₁₂O]⁺• | Ionization of parent molecule | Very Low to Absent | |

| 97 | [M - CH₃]⁺ | [C₆H₉O]⁺ | Loss of a methyl radical from one of the ethyl groups (less favored α-cleavage) | Low | |

| 94 | [M - H₂O]⁺• | [C₇H₁₀]⁺• | Dehydration | Moderate | |

| 83 | [M - C₂H₅]⁺ | [C₅H₇O]⁺ | α-Cleavage: Loss of an ethyl radical | High (likely Base Peak) | |

| 57 | [C₄H₉]⁺ | [C₄H₉]⁺ | Cleavage of the C-O bond and loss of •C₃H₃O | Moderate | |

| 55 | [C₄H₇]⁺ | [C₄H₇]⁺ | Further fragmentation of larger ions | Moderate | |

| 43 | [C₃H₇]⁺ or [C₂H₃O]⁺ | [C₃H₇]⁺ or [C₂H₃O]⁺ | Fragmentation of the alkyl chains or oxygen-containing fragments | High | |

| 29 | [C₂H₅]⁺ | [C₂H₅]⁺ | Ethyl cation | Moderate | |

| 27 | [C₂H₃]⁺ | [C₂H₃]⁺ | Ethynyl cation or vinyl cation | Moderate |

Experimental Protocol: Electron Ionization Mass Spectrometry

The following provides a general methodology for acquiring an electron ionization mass spectrum of this compound.

Instrumentation:

-

A high-resolution or low-resolution mass spectrometer equipped with an electron ionization (EI) source.

-

Gas chromatograph (GC) for sample introduction, if the sample is part of a mixture. Direct insertion probe for pure samples.

Procedure:

-

Sample Preparation: Dissolve a small amount of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.

-

Sample Introduction:

-

GC-MS: Inject 1 µL of the prepared solution into the GC. The GC column (e.g., a non-polar column like DB-5) will separate the analyte from the solvent and any impurities. The GC oven temperature program should be optimized to ensure good chromatographic separation and peak shape.

-

Direct Insertion Probe: Place a small amount of the pure sample into a capillary tube and insert it into the mass spectrometer via the direct insertion probe. Gently heat the probe to volatilize the sample into the ion source.

-

-

Ionization: The volatile sample molecules are introduced into the ion source, where they are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the ionization of the molecule to form the molecular ion and subsequent fragmentation.

-

Mass Analysis: The generated ions are accelerated into the mass analyzer (e.g., a quadrupole, ion trap, or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion (if present) and the various fragment ions. The fragmentation pattern is then interpreted to elucidate the structure of the analyte.

Visualization of Fragmentation Pathways

The following diagrams illustrate the primary fragmentation pathways of this compound.

Caption: Primary fragmentation pathways of this compound.

Caption: General experimental workflow for EI-MS analysis.

References

- 1. This compound | C7H12O | CID 22698 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. whitman.edu [whitman.edu]

- 3. Chemistry!!! Not Mystery : Fragmentation pattern and mass spectra of Alcohols [chemistrynotmystery.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. m.youtube.com [m.youtube.com]

Solubility characteristics of 3-Ethyl-1-pentyn-3-ol in various solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Ethyl-1-pentyn-3-ol in various solvents. Due to the limited availability of precise quantitative solubility data for this specific compound in publicly accessible literature, this guide presents a combination of qualitative solubility information, data from a close structural analog, and a detailed, generalized experimental protocol for solubility determination.

Introduction to this compound

This compound is a tertiary acetylenic alcohol with a chemical structure that influences its solubility profile. Its molecular structure consists of a hydrophilic hydroxyl (-OH) group and a hydrophobic hydrocarbon backbone, including two ethyl groups and a terminal alkyne. This amphiphilic nature dictates its interaction with various solvents.

Qualitative Solubility of this compound

Multiple sources consistently describe the solubility of this compound in qualitative terms. It is generally characterized as being soluble in organic solvents while having poor solubility in water.

Table 1: Qualitative Solubility of this compound

| Solvent Class | Solubility Description |

| Water | Not miscible[1][2] |

| Organic Solvents | Soluble[3] |

The term "not miscible" suggests that this compound and water will form two distinct layers when mixed, indicating very low solubility.

Expected Solubility Based on Chemical Structure

The solubility of a compound is governed by the principle of "like dissolves like." The presence of the polar hydroxyl group in this compound allows for hydrogen bonding with polar solvents. However, the surrounding bulky ethyl groups can cause steric hindrance, potentially limiting the accessibility of the hydroxyl group for solvation by water molecules. Furthermore, the overall hydrocarbon content of the molecule contributes to its hydrophobic character. This balance between the hydrophilic hydroxyl group and the hydrophobic alkyl structure results in its limited aqueous solubility and good solubility in less polar organic solvents.

Solubility of a Structural Analog: 3-Methyl-1-pentyn-3-ol

To provide a more quantitative insight, the solubility of a closely related, less sterically hindered tertiary acetylenic alcohol, 3-Methyl-1-pentyn-3-ol, is presented. This data can serve as a useful proxy for estimating the solubility behavior of this compound.

Table 2: Semi-Quantitative Solubility of 3-Methyl-1-pentyn-3-ol

| Solvent | Solubility Description |

| Acetone | Miscible |

| Alcohol | Miscible |

| Benzene | Miscible |

| Carbon Tetrachloride | Miscible |

| Chloroform | Miscible |

| Diethyl Ether | Soluble |

| Ethyl Acetate | Miscible |

| Water | Miscible |

Source: Sigma-Aldrich

The miscibility of 3-Methyl-1-pentyn-3-ol in water suggests that the presence of the hydroxyl and terminal alkyne groups contributes significantly to its polarity. The increased steric bulk from two ethyl groups in this compound, compared to a methyl and an ethyl group in the analog, is the likely reason for its reduced water solubility.

Experimental Protocol for Solubility Determination

While a specific, published experimental protocol for determining the solubility of this compound was not found, a generalized protocol based on the well-established shake-flask method can be employed. This method is considered reliable for determining the equilibrium solubility of a compound.

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Solvent of interest (e.g., water, ethanol, acetone)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Centrifuge

-

Syringes and filters (0.45 µm)

-

Volumetric flasks

-

Analytical instrumentation for quantification (e.g., GC-FID, HPLC-UV)

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of vials containing a known volume of the solvent. The excess solid should be visible to ensure that a saturated solution is achieved.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. Preliminary studies may be needed to determine the optimal equilibration time.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature to allow the excess solute to settle. Alternatively, centrifuge the vials to facilitate the separation of the solid and liquid phases.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a 0.45 µm filter to remove any undissolved microparticles.

-

Dilution: Accurately dilute the filtered sample with the solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated analytical method (e.g., Gas Chromatography with Flame Ionization Detection - GC-FID, or High-Performance Liquid Chromatography with UV detection - HPLC-UV) to determine the concentration of this compound.

-

Calculation: Calculate the solubility from the measured concentration and the dilution factor. The results are typically expressed in units such as g/100 mL, mg/L, or mol/L.

Visualizations

The following diagrams illustrate the logical relationships in solubility and a typical experimental workflow.

Caption: Logical relationship of factors influencing the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

References

3-Ethyl-1-pentyn-3-ol: A Technical Guide to Hazards and Safety Precautions

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the potential hazards and essential safety precautions associated with 3-Ethyl-1-pentyn-3-ol. The information is intended to support safe handling and use of this compound in a laboratory and research environment. All quantitative data has been summarized for clarity, and logical relationships between hazards and safety measures are illustrated.

Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental to its safe handling. These properties dictate the necessary storage conditions, handling procedures, and appropriate emergency responses.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₂O | [1][2] |

| Molecular Weight | 112.17 g/mol | [1][3] |

| CAS Number | 6285-06-9 | [1][2] |

| Appearance | Clear colorless to pale yellow liquid | [2] |

| Boiling Point | 138-140 °C | [4][5] |

| Density | 0.872 - 0.873 g/mL at 20 °C | [4][5] |

| Flash Point | 37 - 38 °C (98.6 - 100 °F) - closed cup | [3][5] |

| Refractive Index | 1.4360 - 1.4400 @ 20 °C | [2] |

| Solubility | Not miscible in water | [4][5] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are associated with its flammability and potential for causing irritation.

GHS Classification:

| Hazard Class | Category | Hazard Statement | Pictogram |

| Flammable liquids | Category 3 | H226: Flammable liquid and vapor | GHS02 (Flame) |

Key Hazards:

-

Flammability: The compound is a flammable liquid with a relatively low flash point.[5][6] Vapors are heavier than air and may travel along the ground to a distant ignition source, causing a flashback. Vapors can also form explosive mixtures with air, posing an explosion hazard in confined spaces.

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical and toxicological properties of this compound are not publicly available. However, the data presented in this guide are typically generated using standardized methodologies, such as those established by the OECD (Organisation for Economic Co-operation and Development) or ASTM (American Society for Testing and Materials).

-

Flash Point: Commonly determined using a closed-cup method, such as the Pensky-Martens or Cleveland open-cup apparatus. These tests involve heating the substance and introducing a small flame at intervals to determine the lowest temperature at which the vapors ignite.

-

Boiling Point: Measured by distillation, identifying the temperature at which the liquid's vapor pressure equals the surrounding atmospheric pressure.

-

Density: Can be determined using a pycnometer, hydrometer, or an oscillating U-tube density meter.

-

Irritation Studies: Typically involve in vitro or in vivo tests to assess the potential of a substance to cause reversible inflammatory effects on skin and eyes.

Hazard Control and Safety Precautions

A multi-layered approach to safety is crucial when handling this compound, encompassing engineering controls, administrative controls, and personal protective equipment.

Caption: Logical Flow of Hazard Mitigation for this compound

Engineering Controls:

-

Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of vapors.

-

Ignition Source Control: Use explosion-proof electrical, ventilating, and lighting equipment.[7] All potential ignition sources, such as open flames, sparks, and hot surfaces, must be eliminated from the handling area.[6][7]

-

Static Discharge: Ground and bond containers and receiving equipment during transfer to prevent the build-up of static electricity, which can serve as an ignition source.[6] Use non-sparking tools.[6][7]

-

Emergency Equipment: Ensure that safety showers and eyewash stations are readily accessible in the immediate work area.

Administrative Controls:

-

Develop and strictly follow Standard Operating Procedures (SOPs) for the handling and storage of this chemical.

-

Ensure all personnel are thoroughly trained on the hazards and safe handling procedures.

-

Keep containers tightly closed when not in use and store in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents, strong acids, and acid chlorides.[5]

Personal Protective Equipment (PPE):

-

Eye and Face Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.

-

Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or other protective clothing to prevent skin contact.

-

Respiratory Protection: If ventilation is inadequate or if there is a risk of exceeding exposure limits, use a NIOSH/MSHA approved respirator with an appropriate organic vapor cartridge.

Emergency and First Aid Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

| Situation | Procedure |

| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If the victim is not breathing, provide artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately remove all contaminated clothing and shoes. Wash the affected skin area with soap and plenty of water for at least 15-20 minutes. Seek medical attention if irritation develops or persists. |

| Eye Contact | Immediately flush eyes with plenty of running water for at least 15-20 minutes, holding the eyelids open. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |

| Spill | Evacuate the area and eliminate all ignition sources. Ventilate the area. Wear appropriate PPE. Contain the spill using a non-combustible absorbent material such as sand or earth. Collect the absorbed material using clean, non-sparking tools and place it in a suitable, labeled container for disposal. |

| Fire | Use dry chemical, carbon dioxide (CO₂), water spray, or alcohol-resistant foam to extinguish the fire.[7] Water spray may be inefficient but can be used to cool closed containers. Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear. |

Disposal Considerations

Dispose of contents and containers in accordance with all local, regional, national, and international regulations. This material should be handled as hazardous waste and disposed of at an approved waste disposal plant.[6][7] Do not allow it to enter drains or waterways.

References

- 1. This compound | C7H12O | CID 22698 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 6285-06-9 [m.chemicalbook.com]

- 3. This compound, 98% | Fisher Scientific [fishersci.ca]

- 4. 1-Pentyn-3-ol | C5H8O | CID 92981 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [guidechem.com]

- 6. 3-乙基-1-戊炔-3-醇 98.0% | Sigma-Aldrich [sigmaaldrich.com]

- 7. infochems.co.kr [infochems.co.kr]

A Comprehensive Technical Guide to the Synthesis of Tertiary Alkynols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tertiary alkynols, propargyl alcohols with a tertiary carbinol center, are pivotal structural motifs in organic synthesis and medicinal chemistry. Their utility stems from the rich chemistry of the alkyne functionality, which allows for a wide array of transformations, and the steric and electronic properties conferred by the tertiary alcohol.[1] In drug discovery, the incorporation of a tertiary alcohol can enhance metabolic stability by blocking potential oxidation sites, a common metabolic pathway for primary and secondary alcohols.[1] This strategic modification can lead to improved pharmacokinetic profiles, making the synthesis of tertiary alkynols a critical area of research for the development of novel therapeutics. This guide provides an in-depth review of the core synthetic methodologies for accessing tertiary alkynols, with a focus on practical experimental protocols, comparative data, and applications in drug development.

Core Synthetic Methodologies

The principal strategies for the synthesis of tertiary alkynols involve the nucleophilic addition of an acetylide to a ketone. The three most prominent methods—the Favorskii reaction, Grignard reagent addition, and organolithium reagent addition—are detailed below.

The Favorskii Reaction

The Favorskii reaction, in the context of tertiary alkynol synthesis, involves the nucleophilic addition of a terminal alkyne to a ketone under basic conditions.[2] A metal acetylide is generated in situ, which then attacks the electrophilic carbonyl carbon of the ketone.[2]

The reaction proceeds in two main steps:

-

Deprotonation: A strong base, typically a hydroxide or an alkoxide, deprotonates the terminal alkyne to form a metal acetylide.[2]

-

Nucleophilic Addition: The acetylide anion then acts as a nucleophile, attacking the carbonyl carbon of the ketone to form an alkoxide intermediate. Subsequent protonation upon workup yields the tertiary alkynol.[2]

The following is a representative protocol for the synthesis of 2-methyl-3-butyn-2-ol from acetone and acetylene.

Materials:

-

Acetone

-

Acetylene gas

-

Potassium hydroxide (KOH)

-

Liquid ammonia

-

Salting-out agent (e.g., potassium carbonate)

-

Anhydrous ether

Procedure:

-

In a suitable reaction vessel, dissolve potassium hydroxide in liquid ammonia to act as the catalyst and solvent.

-

Introduce acetylene gas into the solution, allowing it to dissolve and react with the potassium hydroxide to form potassium acetylide.

-

Slowly add acetone to the reaction mixture while maintaining the temperature between 30-55°C. The reaction is typically complete within 1-3 hours.

-

After the reaction is complete, flash off the ammonia.

-

Perform a salting-out dehydration step, followed by continuous rectification to obtain the purified 2-methyl-3-butyn-2-ol.[3]

Grignard Reagent Addition

The addition of an alkynyl Grignard reagent to a ketone is a widely used and versatile method for the synthesis of tertiary alkynols.[4] This method offers a high degree of control and predictability.

The reaction involves the following steps:

-

Grignard Reagent Formation: An alkynyl halide is reacted with magnesium metal in an ethereal solvent to form the alkynyl Grignard reagent (R-C≡C-MgX).

-

Nucleophilic Addition: The Grignard reagent adds to the carbonyl carbon of the ketone, forming a magnesium alkoxide intermediate.[4]

-

Workup: Acidic workup protonates the alkoxide to yield the final tertiary alkynol.[4]

The following protocol details the synthesis of 2-methyl-2-hexanol from 1-bromobutane and acetone.

Materials:

-

1-Bromobutane

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Acetone

-

25% aqueous ammonium chloride solution

-

Ice

Procedure:

-

Preparation of the Grignard Reagent: In a flame-dried flask under an inert atmosphere, slowly add a solution of 1-bromobutane in anhydrous diethyl ether to magnesium turnings. The reaction is initiated, and once started, the remaining solution is added at a rate to maintain a gentle reflux.[5]

-

Reaction with Ketone: Cool the Grignard reagent solution and slowly add a solution of anhydrous acetone in diethyl ether. The reaction is vigorous and the addition rate should be controlled to prevent boiling over.[5]

-

Hydrolysis and Purification: Prepare a mixture of 25% aqueous ammonium chloride and crushed ice. Slowly pour the reaction mixture into the ice mixture with vigorous stirring. Separate the ether layer, dry it over a suitable drying agent (e.g., anhydrous MgSO4), and remove the solvent by distillation to obtain the crude product. Further purification can be achieved by distillation.[5]

Organolithium Reagent Addition

Organolithium reagents are highly reactive nucleophiles that readily add to ketones to form tertiary alkynols.[6] Their increased reactivity compared to Grignard reagents can be advantageous for reactions with sterically hindered ketones.[7]

The mechanism is analogous to the Grignard reaction:

-

Organolithium Reagent Formation: A terminal alkyne is deprotonated by a strong base like n-butyllithium to form the lithium acetylide.

-

Nucleophilic Addition: The lithium acetylide attacks the carbonyl carbon of the ketone to form a lithium alkoxide intermediate.[2]

-

Workup: An acidic workup protonates the alkoxide to give the tertiary alkynol.[2]

This protocol describes the synthesis of a tertiary alkynol using lithium acetylide and (-)-fenchone.

Materials:

-

Acetylene gas

-

Butyllithium solution

-

Tetrahydrofuran (THF), anhydrous

-

(-)-Fenchone

Procedure:

-

Preparation of Lithium Acetylide: In an oven-dried flask under a nitrogen atmosphere, cool a solution of THF to -78°C. Add butyllithium solution. Separately, prepare a solution of acetylene in cold THF. Transfer the cold acetylene solution to the reaction flask, followed by the slow addition of the butyllithium solution to form lithium acetylide.[8]

-

Reaction with Ketone: Slowly add (-)-fenchone to the lithium acetylide solution at -78°C. The solution will typically turn yellow.[8]

-

Workup: After the reaction is complete, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ether, wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate under reduced pressure to obtain the crude product. Purification can be performed by chromatography.[8]

Quantitative Data Comparison

The choice of synthetic method often depends on factors such as substrate scope, yield, and reaction conditions. The following tables provide a comparative summary of quantitative data for the synthesis of various tertiary alkynols using the discussed methodologies.

Table 1: Comparison of Yields for the Synthesis of Tertiary Alkynols

| Ketone Substrate | Alkyne/Organometallic Reagent | Method | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Acetone | Acetylene | Favorskii | Liquid NH₃ | 30-55 | 1-3.2 | 81.9 | [3] |

| Alkyl Aryl Ketones | Acetylene | Favorskii | KOH-EtOH-H₂O-DMSO | 10-15 | 2 | up to 91 | [9] |

| Acetone | n-Butylmagnesium bromide | Grignard | Diethyl ether | Reflux | 1 | - | [5] |

| Benzophenone | Phenylmagnesium bromide | Grignard | Diethyl ether | Room Temp | - | - | [10] |

| (-)-Fenchone | Lithium Acetylide | Organolithium | THF | -78 | - | - | [8] |

Table 2: Asymmetric Synthesis of Tertiary Propargylic Alcohols

| Ketone | Alkyne | Catalyst/Chiral Auxiliary | Enantiomeric Excess (ee, %) | Yield (%) | Reference |

| Various Aldehydes | Terminal Alkynes | N-methylephedrine/Zn(OTf)₂ | up to 99 | High | [11] |

| Aromatic Ketones | Phenylacetylene | Schiff-base amino alcohols | - | - | [12] |

| Aldehydes | Ynones | Chiral N-heterocyclic carbene | High | - | [13] |

Applications in Drug Development

The synthesis of tertiary alkynols is of significant interest to the pharmaceutical industry. The presence of this motif can confer desirable pharmacological properties. A prominent example is the non-nucleoside reverse transcriptase inhibitor (NNRTI) Efavirenz , used in the treatment of HIV.[12]

Synthesis of Efavirenz

The synthesis of Efavirenz highlights the practical application of tertiary alkynol synthesis. A key step in its synthesis involves the enantioselective addition of a cyclopropylacetylide to a trifluoromethyl ketone.[12] This transformation establishes the chiral tertiary alcohol center crucial for its biological activity.

General Experimental Workflow

The synthesis of tertiary alkynols, like most organic syntheses, follows a general workflow from reaction setup to product characterization.

Conclusion

The synthesis of tertiary alkynols is a well-established yet continually evolving field in organic chemistry. The Favorskii reaction, Grignard reagent addition, and organolithium reagent addition remain the cornerstone methodologies, each offering distinct advantages in terms of reactivity, substrate scope, and operational simplicity. The development of asymmetric variants of these reactions has further expanded their utility, enabling the synthesis of enantiomerically enriched tertiary alkynols, which are crucial for the development of chiral drugs. As the demand for more complex and metabolically robust drug candidates continues to grow, the strategic synthesis of tertiary alkynols will undoubtedly play an increasingly important role in the future of medicinal chemistry and drug development.

References

- 1. How To Run A Reaction [chem.rochester.edu]

- 2. Favorskii reaction - Wikipedia [en.wikipedia.org]

- 3. CN104045518A - Preparation method of 2-methyl-3-butyne-2-ol - Google Patents [patents.google.com]

- 4. Grignard (RMgX), Organolithium (RLi), and Gilman (R2CuLi) Reagents: Summarizing Their Reactions - Chemistry Steps [chemistrysteps.com]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. benchchem.com [benchchem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Favorskii rearrangement - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Facile Enantioselective Synthesis of Propargylic Alcohols by Direct Addition of Terminal Alkynes to Aldehydes [organic-chemistry.org]

- 12. Propargyl alcohol synthesis by addition or C-C coupling (alkynylation) [organic-chemistry.org]

- 13. Enantioselective Synthesis of Tertiary Propargylic Alcohols under N-Heterocyclic Carbene Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of 3-Ethyl-1-pentyn-3-ol via Grignard Reaction

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the synthesis of 3-Ethyl-1-pentyn-3-ol, a tertiary alkynyl alcohol, through a Grignard reaction. This method involves the preparation of an ethynyl Grignard reagent and its subsequent nucleophilic addition to 3-pentanone. The Grignard reaction is a robust and widely utilized carbon-carbon bond-forming reaction in organic synthesis. This protocol details the necessary reagents, experimental setup, step-by-step procedure, safety precautions, and expected analytical data. A summary of quantitative data is presented in tabular format, and a visual representation of the experimental workflow is provided to ensure clarity and reproducibility.

Introduction

Grignard reagents (organomagnesium halides, R-Mg-X) are potent nucleophiles and strong bases that readily react with various electrophiles, including carbonyl compounds like ketones. The addition of a Grignard reagent to a ketone is a classic and highly efficient method for the synthesis of tertiary alcohols. The synthesis of this compound is achieved by the nucleophilic attack of an ethynyl Grignard reagent, such as ethynylmagnesium bromide, on the carbonyl carbon of 3-pentanone (diethyl ketone). This reaction proceeds through a tetrahedral magnesium alkoxide intermediate, which upon acidic workup, yields the desired this compound. This compound can serve as a valuable building block in the synthesis of more complex molecules in medicinal chemistry and materials science.

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value | Unit | Source |

| Molecular Formula | C₇H₁₂O | - | [1] |

| Molecular Weight | 112.17 | g/mol | [1] |

| Appearance | Clear colorless to pale yellow liquid | - | [2] |

| Boiling Point | 138-140 | °C | [3] |

| Density | 0.872 | g/mL at 20 °C | [3] |

| Refractive Index | 1.4360-1.4400 | @ 20 °C | [2] |

| Purity (Assay) | ≥97.5 | % (GC) | [2] |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Wavenumber (cm⁻¹)/Chemical Shift (ppm) | Description | Source |

| IR (Infrared) | ~3300 (broad), ~3300 (sharp), ~2970, ~2100 | O-H stretch, ≡C-H stretch, C-H stretch, C≡C stretch | [1] |

| ¹H NMR (Proton) | δ ~2.4 (s, 1H), δ ~1.9 (s, 1H, OH), δ ~1.6 (q, 4H), δ ~1.0 (t, 6H) | ≡C-H, -OH, -CH₂-, -CH₃ | [1] |

| ¹³C NMR (Carbon) | δ ~88, δ ~72, δ ~72, δ ~34, δ ~8 | C≡C, C≡C, C-OH, -CH₂-, -CH₃ | [4] |

Experimental Protocol

This protocol is adapted from established procedures for Grignard reactions with alkynes and ketones.

Materials and Reagents

-

Magnesium turnings

-

Ethyl bromide

-

Anhydrous tetrahydrofuran (THF)

-

Acetylene gas (dried)

-

3-Pentanone (diethyl ketone)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

-

Diethyl ether

-

Iodine (crystal for initiation)

Equipment

-

Three-necked round-bottom flask (flame-dried)

-

Mechanical stirrer

-

Reflux condenser

-

Dropping funnel

-

Gas inlet tube

-

Nitrogen or Argon gas supply

-

Ice bath

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure

Part A: Preparation of Ethynylmagnesium Bromide (Grignard Reagent)

-

Setup: Assemble a flame-dried three-necked flask equipped with a mechanical stirrer, a reflux condenser with a nitrogen/argon inlet, and a dropping funnel. Maintain a positive pressure of inert gas throughout the reaction.

-

Initiation: Place magnesium turnings in the flask. Add a small crystal of iodine and a minimal amount of anhydrous THF.

-

Formation of Ethylmagnesium Bromide: Slowly add a solution of ethyl bromide in anhydrous THF from the dropping funnel to the magnesium turnings. The reaction should initiate, indicated by a gentle reflux and the disappearance of the iodine color. If the reaction does not start, gentle warming may be required. Once initiated, add the remaining ethyl bromide solution at a rate that maintains a steady reflux.

-

Formation of Ethynylmagnesium Bromide: After the formation of ethylmagnesium bromide is complete, cool the flask to 0 °C using an ice bath. Bubble dry acetylene gas through the solution. The acetylene will react with the ethylmagnesium bromide to form ethynylmagnesium bromide and ethane gas, which will evolve from the reaction.

Part B: Reaction with 3-Pentanone

-

Addition of Ketone: While maintaining the temperature at 0 °C, slowly add a solution of 3-pentanone in anhydrous THF to the freshly prepared ethynylmagnesium bromide solution via the dropping funnel.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours to ensure the reaction goes to completion.

Part C: Work-up and Purification

-

Quenching: Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride. This step will hydrolyze the magnesium alkoxide and dissolve the magnesium salts.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with diethyl ether.

-

Washing and Drying: Combine the organic layers, wash with brine (saturated NaCl solution), and dry over anhydrous sodium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude this compound can be purified by vacuum distillation to yield the final product.

Mandatory Visualizations

Caption: Experimental workflow for the synthesis of this compound.

Caption: General mechanism of the Grignard reaction for this compound synthesis.

References

Laboratory Scale Preparation of 3-Ethyl-1-pentyn-3-ol: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the laboratory-scale synthesis of 3-Ethyl-1-pentyn-3-ol, a valuable building block in organic synthesis, particularly for the development of pharmaceutical compounds and other specialty chemicals.[1] The described method is based on the ethynylation of 3-pentanone using lithium acetylide, a robust and widely applicable reaction for the formation of propargyl alcohols.[2][3]

Introduction

This compound is a tertiary acetylenic alcohol. The presence of the terminal alkyne and the tertiary alcohol functionalities makes it a versatile intermediate for further chemical transformations. This application note outlines a reliable method for its preparation in a laboratory setting, including reagent details, reaction conditions, purification, and characterization of the final product.

Reaction Scheme

The synthesis proceeds via the nucleophilic addition of the acetylide anion to the carbonyl carbon of 3-pentanone. The acetylide anion is generated in situ from the deprotonation of acetylene by a strong base, such as lithium amide in liquid ammonia or n-butyllithium in an ethereal solvent. The subsequent acidic workup protonates the resulting alkoxide to yield the desired tertiary alcohol.

Overall Reaction:

Data Presentation

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 6285-06-9 | [4] |

| Molecular Formula | C7H12O | [4] |

| Molecular Weight | 112.17 g/mol | |

| Boiling Point | 138-140 °C (lit.) | [1] |

| Density | 0.872 g/mL at 20 °C (lit.) | [1] |

| Refractive Index | n20/D 1.439 (lit.) | [1] |

| Appearance | Colorless to light yellow liquid | [1][5] |

| Solubility | Not miscible in water | [1] |

Table 2: Reagents and Materials

| Reagent/Material | Grade | Supplier | Notes |

| 3-Pentanone | Reagent | Sigma-Aldrich, Alfa Aesar, etc. | Should be dry and freshly distilled if necessary. |

| n-Butyllithium | 2.5 M in hexanes | Sigma-Aldrich, Acros Organics, etc. | Handle with care under inert atmosphere. |

| Acetylene | Purified | Praxair, Airgas, etc. | Gas should be passed through a drying tube. |